molecular formula C15H9FN2O3 B12914682 5-(4-Fluorophenyl)-4-nitro-3-phenyl-1,2-oxazole CAS No. 113641-78-4

5-(4-Fluorophenyl)-4-nitro-3-phenyl-1,2-oxazole

Cat. No.: B12914682
CAS No.: 113641-78-4
M. Wt: 284.24 g/mol
InChI Key: KRMFAUBOENIAHX-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-4-nitro-3-phenylisoxazole is a heterocyclic compound that features an isoxazole ring substituted with a 4-fluorophenyl group, a nitro group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-4-nitro-3-phenylisoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorobenzaldehyde with nitromethane to form 4-fluoro-β-nitrostyrene. This intermediate is then subjected to cyclization with hydroxylamine to yield the desired isoxazole compound. The reaction conditions often include the use of a base such as sodium hydroxide and solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of 5-(4-Fluorophenyl)-4-nitro-3-phenylisoxazole may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-4-nitro-3-phenylisoxazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Amines or thiols, solvents like dimethylformamide (DMF), elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 5-(4-Aminophenyl)-4-nitro-3-phenylisoxazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

5-(4-Fluorophenyl)-4-nitro-3-phenylisoxazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-4-nitro-3-phenylisoxazole involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors involved in disease pathways. For example, the nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cell death in cancer cells. The fluorine atom enhances the compound’s binding affinity to its target by forming strong interactions with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated heterocyclic compound with potential medicinal applications.

    4-(4-Fluorophenyl)-5-(2-fluoropyridin-4-yl)-1,3-dihydroimidazole-2-thione: A compound with similar structural features and applications in medicinal chemistry.

Uniqueness

5-(4-Fluorophenyl)-4-nitro-3-phenylisoxazole is unique due to its combination of a fluorophenyl group, a nitro group, and an isoxazole ring. This combination imparts distinct electronic and steric properties, making it a versatile scaffold for drug design and materials science. The presence of the fluorine atom enhances its metabolic stability and binding affinity, while the nitro group provides a site for further chemical modifications.

Biological Activity

5-(4-Fluorophenyl)-4-nitro-3-phenyl-1,2-oxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C15_{15}H9_{9}FN2_{2}O3_{3}
  • Molecular Weight : 284.246 g/mol
  • CAS Number : 1416439-28-5

The structure features a fluorophenyl group, a nitro group, and a phenyl group attached to an oxazole ring, which is known to influence its biological activity.

Anticancer Activity

Research indicates that compounds with similar oxazole structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxazole can inhibit various cancer cell lines by inducing apoptosis or inhibiting cell proliferation. The compound's structure suggests potential interactions with key biological targets involved in cancer progression.

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50_{50} (µM)Target Cell Lines
This compoundTBDVarious human tumor cell lines
5-(4-Methylphenyl)-4-nitro-3-phenyl-1,2-oxazole92.4HeLa, Caco-2
1,2,4-Oxadiazole Derivative2.76Ovarian Cancer (OVXF 899)

Anti-inflammatory Activity

The presence of the nitro group in the oxazole ring is associated with anti-inflammatory properties. Molecular docking studies suggest that this compound may inhibit cyclooxygenases (COX), which are key enzymes in the inflammatory pathway.

Antimicrobial Activity

Compounds similar to this compound have demonstrated antimicrobial activity against various pathogens. This includes efficacy against both bacterial and fungal strains, suggesting potential applications in treating infections.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses based on structural activity relationships (SAR) have been proposed:

  • Inhibition of Protein Kinases : The compound may interact with protein kinases involved in cell signaling pathways related to cancer and inflammation.
  • Induction of Apoptosis : Similar compounds have shown the ability to induce apoptosis in cancer cells through mitochondrial pathways.
  • Modulation of Enzyme Activity : Potential inhibition of COX enzymes suggests a role in modulating inflammatory responses.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Anticancer Activity : A derivative of this compound was evaluated against a panel of cancer cell lines (NCI60). Results indicated significant cytotoxicity with an IC50_{50} value lower than 10 µM for several lines, particularly ovarian and renal cancers .
  • Anti-inflammatory Assessment : In vivo studies demonstrated that related oxazole derivatives exhibited reduced paw edema in animal models when administered prior to inflammatory stimuli . This supports the hypothesis regarding their potential as anti-inflammatory agents.

Properties

CAS No.

113641-78-4

Molecular Formula

C15H9FN2O3

Molecular Weight

284.24 g/mol

IUPAC Name

5-(4-fluorophenyl)-4-nitro-3-phenyl-1,2-oxazole

InChI

InChI=1S/C15H9FN2O3/c16-12-8-6-11(7-9-12)15-14(18(19)20)13(17-21-15)10-4-2-1-3-5-10/h1-9H

InChI Key

KRMFAUBOENIAHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2[N+](=O)[O-])C3=CC=C(C=C3)F

Origin of Product

United States

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